molecular formula C10H9F2N B1460478 3-Ethyl-4,6-difluoro-1H-indole CAS No. 1360936-91-9

3-Ethyl-4,6-difluoro-1H-indole

Cat. No. B1460478
CAS RN: 1360936-91-9
M. Wt: 181.18 g/mol
InChI Key: UIFPXAFABSHBLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Reaction Steps

    • The resulting solid is filtered to yield ethyl 4,6-difluoro-1H-indole-2-carboxylate (1b) with a yield of 89% .

Scientific Research Applications

Electrosynthesis and Functionalization

The electrosynthesis of fluorinated indole derivatives, specifically through anodic fluorination, has been successfully executed on various N-acetyl-3-substituted indole derivatives, leading to trans-2,3-difluoro-2,3-dihydroindoles selectively. This process highlights the utility of difluorinated products in synthesizing monofluoroindole derivatives, depending on the substituents at the 3-position, showcasing the versatile synthetic applications of fluorinated indoles (Yin, Wang, Inagi, & Fuchigami, 2010).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions offer a broad spectrum of functionalities, applicable to complex molecule synthesis, including indoles. This approach has significantly influenced organic synthesis, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste. The methodology underscores the catalytic nature of palladium in synthesizing biologically active compounds, including those based on indole structures (Cacchi & Fabrizi, 2005).

Synthesis of Free-NH Indole 2-Acetamides

The synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates, facilitated by primary or secondary amines in the presence of palladium catalysts, illustrates the adaptability of indole chemistry for generating structurally diverse compounds. This methodology can be applied to synthesize free-NH indole 2-acetic acid methyl esters, demonstrating the indole nucleus's vast potential in medicinal and synthetic chemistry (Cacchi, Fabrizi, & Filisti, 2009).

Antimicrobial Activities

Fluorinated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the potential of fluorinated indoles in developing new antimicrobial agents. This strategic synthesis employs direct fluorination, providing a facile pathway to construct novel indole derivatives with significant bioactivities (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent inhibitory activity against urease enzyme, indicating the indole scaffold's utility in designing therapeutic agents for conditions associated with urease activity. These findings suggest the relevance of indole derivatives in drug discovery and development programs, particularly for treating diseases where urease activity is a factor (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

properties

IUPAC Name

3-ethyl-4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-2-6-5-13-9-4-7(11)3-8(12)10(6)9/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFPXAFABSHBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4,6-difluoro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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